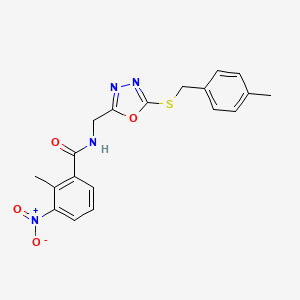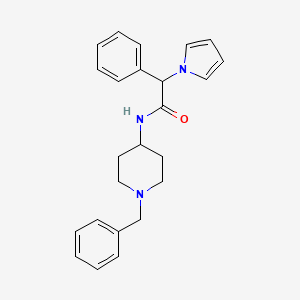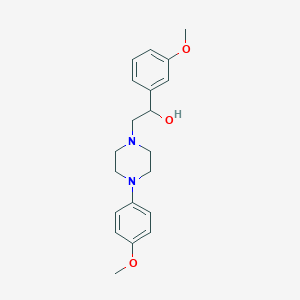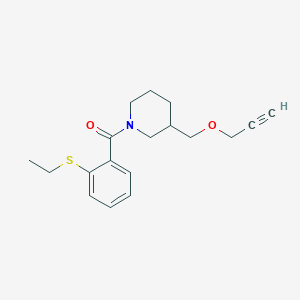![molecular formula C26H28N2O6 B2586713 1-(2,5-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893354-00-2](/img/structure/B2586713.png)
1-(2,5-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a chromeno ring, and a morpholino group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, pyrrole compounds are often synthesized using the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-diketone with an amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 2,5-dimethoxyphenyl groups suggest the presence of methoxy (-OCH3) substituents on a benzene ring, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the morpholino group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
- Research has explored the synthesis and chemical reactions of related heterocyclic compounds, focusing on their unique reactivity patterns and potential for creating diverse chemical structures. For example, the study of reactions involving furans, pyrroles, and thiophenes has highlighted methods for synthesizing substituted furans, which are key intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals (Yin et al., 2008).
Photophysical Properties for Materials Science
- The development of photoluminescent materials, especially those containing pyrrolo[3,4-c]pyrrole (DPP) units, has been a significant area of research. These materials exhibit strong photoluminescence and are used in electronic applications due to their good solubility and processability. Such studies pave the way for the use of complex heterocyclic compounds in organic electronics and photonics (Beyerlein & Tieke, 2000).
Medicinal Chemistry and Biological Applications
- The exploration of heterocyclic compounds in drug discovery is ongoing, with research focusing on their antitubercular, anticonvulsant, and corrosion inhibition properties. For instance, certain pyrrolidine-2,5-dione derivatives have shown promising anticonvulsant activities, suggesting the potential of structurally similar compounds in medicinal chemistry (Rybka et al., 2017).
Supramolecular Chemistry and Sensor Applications
- The synthesis and structural analysis of compounds with morpholino groups have been studied for their potential in forming supramolecular structures and applications in sensors. These compounds' ability to form stable crystalline structures and interact with other molecules could be leveraged in designing molecular sensors and materials for environmental monitoring (Rajeswari et al., 2010).
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6/c1-16-4-6-21-19(14-16)24(29)22-23(18-15-17(31-2)5-7-20(18)32-3)28(26(30)25(22)34-21)9-8-27-10-12-33-13-11-27/h4-7,14-15,23H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXPUDCYBRDWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=C(C=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2586632.png)

![N-[[1-(3-Methylbutyl)indazol-3-yl]methyl]but-2-ynamide](/img/structure/B2586635.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2586637.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2586638.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2586642.png)
![(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride](/img/structure/B2586644.png)



![2-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-N-(cyanomethyl)acetamide](/img/structure/B2586651.png)
![6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2586653.png)